4,5-Dimethylpyridine-3-boronic acid
Overview
Description
4,5-Dimethylpyridine-3-boronic acid is a boronic acid derivative with the molecular formula C7H10BNO2. It is characterized by a pyridine ring substituted with two methyl groups at positions 4 and 5, and a boronic acid group at position 3
Mechanism of Action
Target of Action
The primary target of 4,5-Dimethylpyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, This compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by This compound is the Suzuki–Miyaura coupling pathway This pathway involves the formation of carbon–carbon bonds, which are crucial in many biological processes
Pharmacokinetics
The pharmacokinetics of This compound It’s known that the compound has a molecular weight of 15097 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of This compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various organic compounds, contributing to diverse molecular and cellular effects.
Action Environment
The action of This compound can be influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . .
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with biomolecules containing cis-diols, such as carbohydrates and glycoproteins . This property makes them useful in the development of enzyme inhibitors and sensors .
Cellular Effects
Boronic acids are known to influence cell function through their interactions with various biomolecules .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylpyridine-3-boronic acid typically involves the boronation of 4,5-dimethylpyridine. One common method is the reaction of 4,5-dimethylpyridine with a boronic acid derivative, such as boronic acid esters, under suitable reaction conditions. The reaction is often carried out in the presence of a catalyst and at elevated temperatures to facilitate the formation of the boronic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing environmental impact. The choice of reagents, solvents, and reaction conditions is carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethylpyridine-3-boronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the boronic acid group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the boronic acid group.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted derivatives resulting from nucleophilic substitution reactions.
Scientific Research Applications
4,5-Dimethylpyridine-3-boronic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: It is utilized in the production of materials and chemicals with specific properties.
Comparison with Similar Compounds
Phenylboronic acid
Benzeneboronic acid
2,6-Dimethylphenylboronic acid
3,5-Dimethylphenylboronic acid
Properties
IUPAC Name |
(4,5-dimethylpyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-3-9-4-7(6(5)2)8(10)11/h3-4,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAUYJWRTPXNNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC(=C1C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376728 | |
Record name | 4,5-Dimethylpyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001907-71-6 | |
Record name | B-(4,5-Dimethyl-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dimethylpyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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